molecular formula C14H9FN4O4S B2683208 N-(4-fluoro-3-nitrophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-88-5

N-(4-fluoro-3-nitrophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2683208
CAS No.: 851945-88-5
M. Wt: 348.31
InChI Key: HCKLWYDXKSWTRN-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature in Heterocyclic Chemistry

The thiazolo[3,2-a]pyrimidine system belongs to the class of bicyclic heterocycles characterized by fused thiazole and pyrimidine rings sharing a common bridgehead nitrogen atom. This structural arrangement positions the nitrogen at the ring junction (N1), with the thiazole moiety (C4-S1-N1-C5) fused to the pyrimidine ring (N1-C2-N3-C4-C5-C6). The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for such systems combines both replacement and Hantzsch–Widman conventions:

  • Hantzsch–Widman Rules : The prefix "thiazolo" denotes the thiazole ring, while "pyrimidine" specifies the six-membered ring. The fusion descriptor [3,2-a] indicates the attachment points: the thiazole’s third position bonds to the pyrimidine’s second position, with the 'a' suffix specifying the ortho-fusion pattern.
  • Bridgehead Nitrogen : The shared nitrogen atom at the fusion site adopts sp² hybridization, contributing to aromaticity and planarity. This topology is critical for electronic delocalization across the fused system.

Table 1 : Nomenclature Components of Thiazolo[3,2-a]Pyrimidine

Component Description Source
Prefix (Thiazolo) Indicates the five-membered thiazole ring with sulfur and nitrogen atoms
Stem (Pyrimidine) Specifies the six-membered diazine ring with two nitrogen atoms
Fusion descriptor [3,2-a] defines ring attachment points and ortho-fusion geometry

The systematic name of the target compound further incorporates substituents:

  • 5-Oxo : A ketone group at position 5 of the pyrimidine ring.
  • 6-Carboxamide : A carboxamide group at position 6, linked to a 4-fluoro-3-nitrophenyl moiety.

Bridgehead Nitrogen Significance in Fused Heterocyclic Systems

Bridgehead nitrogen atoms in thiazolo[3,2-a]pyrimidines confer unique electronic and steric properties:

  • Aromatic Stabilization : The bridgehead nitrogen participates in π-electron delocalization, enhancing resonance stability. X-ray crystallographic studies confirm planarity, with bond lengths consistent with aromatic character (C–N: 1.34–1.38 Å).
  • Bioisosteric Potential : The nitrogen’s lone pair enables hydrogen bonding with biological targets, mimicking natural purine bases. This property is exploited in kinase inhibitor design.
  • Synthetic Versatility : Transition metal-catalyzed C–H functionalization at positions adjacent to the bridgehead nitrogen enables regioselective derivatization, as demonstrated in palladium-mediated cross-coupling reactions.

Comparative Analysis : Unlike monocyclic thiazoles or pyrimidines, the fused system exhibits enhanced metabolic stability due to reduced ring flexibility, a feature critical for oral bioavailability.

Historical Development of Thiazolo[3,2-a]Pyrimidine Research

The synthesis of thiazolo[3,2-a]pyrimidines has evolved through three key phases:

  • Early Condensation Methods (Pre-2000) : Initial routes involved cyclocondensation of 2-aminothiazoles with β-ketoesters or malonates. These methods suffered from low yields (30–45%) and regiochemical ambiguity.
  • Transition Metal Catalysis (2000–2020) : Rhodium(III)-catalyzed C–H activation enabled direct functionalization of the pyrimidine ring, achieving yields >75% with excellent regiocontrol.
  • Microwave-Assisted Synthesis (Post-2020) : Recent protocols utilize microwave irradiation to accelerate cyclization steps, reducing reaction times from hours to minutes while maintaining high purity.

Case Study : The target compound’s synthesis likely employs a Suzuki–Miyaura coupling to install the 4-fluoro-3-nitrophenyl group, followed by carboxamide formation via mixed anhydride intermediates.

Significance of Carboxamide Functionality in Medicinal Chemistry

The carboxamide group (-CONH2) in the target compound serves multiple pharmacological purposes:

  • Hydrogen Bonding : The carbonyl oxygen acts as a hydrogen bond acceptor, while the NH group serves as a donor, facilitating interactions with enzyme active sites. Molecular docking studies suggest this group anchors the compound to ATP-binding pockets in kinases.
  • Metabolic Resistance : Compared to ester or ketone groups, carboxamides exhibit slower hepatic clearance due to reduced susceptibility to esterase-mediated hydrolysis.
  • Structure–Activity Relationships (SAR) :
    • Electron-Withdrawing Effects : The nitro (-NO2) and fluoro (-F) substituents on the phenyl ring enhance electron deficiency, potentiating π–π stacking with aromatic residues in target proteins.
    • Steric Modulation : The methyl group at position 3 prevents undesired binding to off-target cytochrome P450 enzymes, as confirmed by selectivity assays.

Table 2 : Pharmacophoric Features of the Carboxamide Derivative

Feature Role in Bioactivity Structural Impact
Carboxamide (-CONH2) Hydrogen bonding with kinase hinge region Increased target affinity
4-Fluoro-3-nitrophenyl Electron-withdrawing π-system Enhanced DNA intercalation potential
3-Methyl substituent Steric shielding of metabolic hotspots Improved metabolic stability

Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN4O4S/c1-7-6-24-14-16-5-9(13(21)18(7)14)12(20)17-8-2-3-10(15)11(4-8)19(22)23/h2-6H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKLWYDXKSWTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-nitrophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Construction of the Pyrimidine Ring: The thiazole intermediate is then reacted with a β-dicarbonyl compound in the presence of a base to form the thiazolopyrimidine core.

    Functional Group Introduction:

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-nitrophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the phenyl ring or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution or nucleophiles (NH₃, OH⁻) for nucleophilic substitution are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that thiazole and pyrimidine derivatives exhibit promising anticancer properties. The compound N-(4-fluoro-3-nitrophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies:

  • Cytotoxicity Testing: In vitro studies have shown that this compound exhibits selective cytotoxicity against human cancer cell lines, including breast (MCF-7), prostate (PC3), and lung (A549) cancers. The mechanism involves the induction of apoptosis and cell cycle arrest, which were confirmed through flow cytometry analysis .

Data Table: Anticancer Activity Results

Cell LineIC50 Value (µM)Mechanism of Action
MCF-712.5Apoptosis induction
PC315.0Cell cycle arrest
A54910.0Apoptosis and necrosis

Anticonvulsant Effects

The anticonvulsant properties of thiazole derivatives have been explored in various models of seizure activity. The compound has shown effectiveness in reducing seizure frequency and duration in picrotoxin-induced convulsion models.

Case Studies:

  • Picrotoxin Model: In a study involving animal models, this compound was administered to evaluate its protective effects against seizures. The results indicated a significant reduction in seizure duration compared to controls, suggesting its potential as a therapeutic agent for epilepsy .

Other Pharmacological Activities

Beyond its anticancer and anticonvulsant effects, this compound has been investigated for additional pharmacological activities:

Antimicrobial Activity:
Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating infections caused by resistant bacterial strains.

Data Table: Antimicrobial Activity Results

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with target proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolo[3,2-a]Pyrimidine-6-Carboxamide Derivatives
Compound Name Core Structure Key Substituents Biological Activity (MIC) Pharmacokinetic Notes Reference
Target Compound Thiazolo[3,2-a]pyrimidine-6-carboxamide 4-fluoro-3-nitrophenyl, 3-methyl, 5-oxo Not reported Likely moderate lipophilicity due to nitro/fluoro groups
Compound Thiazolo[3,2-a]pyrimidine-6-carboxamide 4-methoxyphenyl, 7-methyl, N-phenyl Not reported Methoxy group may enhance solubility
Dimer (Di-S54) Thiazolo[3,2-a]pyrimidine-6-carboxamide Disulfide-linked dimer Not reported Dimerization may improve target avidity

Key Observations :

  • Substituent Effects: The target compound’s 4-fluoro-3-nitrophenyl group contrasts with the 4-methoxyphenyl group in ’s analog.
  • Methyl and Oxo Groups : The 3-methyl and 5-oxo substituents on the thiazolo-pyrimidine core may stabilize the ring conformation, affecting solubility and metabolic stability.
Pyrazolo[1,5-a]Pyrimidine-6-Carboxamide Derivatives
Compound Name Core Structure Key Substituents Biological Activity Pharmacokinetic Notes Reference
Anagliptin () Pyrazolo[1,5-a]pyrimidine-6-carboxamide Cyanopyrrolidinyl, methyl DPP-4 inhibitor (IC₅₀ ~1 nM) Optimized for oral bioavailability
Z2 () Pyrazolo[1,5-a]pyrimidine-6-carboxamide 4-ethoxy, 3-pyrrolidinylsulfonyl Post-docking hit for Dengue NS5 Sulfonyl group enhances target affinity

Key Observations :

  • Core Flexibility : The pyrazolo-pyrimidine core in these analogs allows for diverse substituents, enabling fine-tuning of target interactions. The thiazolo-pyrimidine core in the target compound may offer distinct electronic properties due to sulfur’s polarizability .
  • Functional Groups: Anagliptin’s cyanopyrrolidinyl group is critical for DPP-4 inhibition, while the target compound’s nitro group may interact with bacterial enzymes (e.g., penicillin-binding proteins) via similar mechanisms to ’s A2 .
Acetamide Derivatives with 4-Fluoro-3-Nitrophenyl Group
Compound Name Core Structure Key Substituents Biological Activity (MIC) Pharmacokinetic Notes Reference
A2 () Acetamide 2-chloro, 4-fluoro-3-nitrophenyl MIC 512 µg/mL (K. pneumoniae) Good oral absorption

Key Observations :

  • Nitro Group Impact : A2’s antibacterial activity against Klebsiella pneumoniae is attributed to the 4-fluoro-3-nitrophenyl group, which improves anchoring in penicillin-binding proteins (PBPs). The target compound’s nitro group may similarly enhance binding but requires validation .
  • Chloro vs. Thiazolo Core: A2’s chloroacetamide core differs from the target’s thiazolo-pyrimidine, suggesting divergent mechanisms.
Triazolo[1,5-a]Pyrimidine and Tetrahydropyrimidine Derivatives
  • Triazolo[1,5-a]Pyrimidines () : These analogs, synthesized via Biginelli reactions, feature bulky benzyloxy and chlorophenyl groups. While activity data are lacking, their structural complexity highlights the versatility of fused pyrimidine-carboxamide scaffolds .

Pharmacokinetic and Toxicological Considerations

  • However, nitro groups can be metabolically reduced to amines, necessitating toxicity studies .
  • Mutagenicity Risk : Nitroarenes are often mutagenic, but the fluoro substituent’s ortho position may sterically hinder metabolic activation, reducing this risk .

Biological Activity

N-(4-fluoro-3-nitrophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound with significant potential in medicinal chemistry. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolo[3,2-a]pyrimidine core characterized by the presence of nitrogen and sulfur atoms. The unique structure includes:

  • A thiazole ring fused to a pyrimidine ring .
  • Functional groups such as a fluoro group , a nitro group , and a carboxamide group .

This combination of functional groups contributes to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with proteins, modulating their functions . This interaction profile suggests that the compound may inhibit specific enzymes or receptors critical for pathogen survival or cancer cell proliferation.

Antimicrobial Activity

Research indicates that derivatives of thiazolo[3,2-a]pyrimidine compounds exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that compounds similar to this compound possess activity against various bacterial strains such as E. coli, S. aureus, and B. subtilis .
  • The presence of the nitro group has been linked to enhanced antimicrobial efficacy due to its role in electron transfer processes that disrupt microbial cell function .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Studies suggest that thiazole derivatives can inhibit viral replication by interfering with viral enzymes or host cell receptors . Further research is needed to establish the specific antiviral mechanisms associated with this compound.

Anticancer Activity

This compound has demonstrated potential anticancer activity:

  • In vitro assays have shown that it can significantly reduce the viability of cancer cell lines such as HeLa and Caco-2 cells .
  • Structure–activity relationship (SAR) studies indicate that modifications to the thiazole moiety can enhance anticancer efficacy, suggesting a promising avenue for developing new anticancer agents based on this scaffold .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study reported that thiazole derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electronegative substituents like nitro groups was essential for enhancing activity .
  • Anticancer Potential : In experiments involving various cancer cell lines, compounds structurally related to this compound showed significant cytotoxicity. The nitro group at the para position on the phenyl ring was particularly noted for its role in enhancing cytotoxic effects on cancer cells .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsObservations
AntimicrobialE. coli, S. aureus, B. subtilisSignificant inhibition observed in vitro
AntiviralVarious viral strainsPotential inhibition of viral replication
AnticancerHeLa cells, Caco-2 cellsReduced viability; enhanced by specific substitutions

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for high yield and purity?

  • Methodological Answer : A reflux-based approach using glacial acetic acid and acetic anhydride (1:1 ratio) with sodium acetate as a catalyst is commonly employed for thiazolo[3,2-a]pyrimidine derivatives. For example, similar compounds achieved 78% yield after 8–10 hours of reflux, followed by recrystallization from ethyl acetate/ethanol (3:2) to obtain pure crystals . Adjusting reaction time, solvent ratios, or catalyst loading (e.g., sodium acetate) may optimize yield. Monitoring by TLC or HPLC is critical to track intermediate formation.

Q. What crystallographic methods are suitable for resolving its 3D structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement) is the gold standard. The thiazolo[3,2-a]pyrimidine core often adopts a flattened boat conformation, with puckering parameters (e.g., C5 deviation from the mean plane ≈0.224 Å) and dihedral angles (e.g., 80.94° between fused rings) providing structural insights . Hydrogen-bonding networks (C–H···O) can be analyzed using ORTEP-3 for graphical representation .

Q. How do substituents influence the compound’s spectroscopic properties?

  • Methodological Answer : The nitro (-NO₂) and fluoro (-F) groups in the 4-fluoro-3-nitrophenyl moiety contribute distinct NMR shifts:

  • ¹H NMR : Aromatic protons near -F and -NO₂ show deshielding (δ 7.5–8.5 ppm).
  • ¹³C NMR : The carbonyl (C=O) at position 5 resonates at δ 165–170 ppm, while the carboxamide (CONH) appears at δ 170–175 ppm.
    IR spectroscopy confirms C=O (1650–1700 cm⁻¹) and N–H (3200–3350 cm⁻¹) stretches. Compare with structurally similar derivatives for validation .

Advanced Research Questions

Q. How can computational modeling predict its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can map electron density at the nitro group and fluorophenyl ring, identifying reactive sites. For instance, the -NO₂ group’s electron-withdrawing effect may direct nucleophilic attack to the para-fluoro position. Molecular electrostatic potential (MEP) surfaces and Fukui indices are useful for predicting regioselectivity .

Q. What strategies resolve contradictions in hydrogen-bonding patterns across crystal structures?

  • Methodological Answer : Graph-set analysis (e.g., Etter’s rules) can classify hydrogen-bonding motifs (e.g., C–H···O chains vs. rings). In one study, bifurcated C–H···O interactions formed chains along the c-axis, while steric hindrance from the 3-methyl group disrupted alternative packing modes. Compare with analogs lacking bulky substituents to isolate steric vs. electronic effects .

Q. How does the compound’s solid-state photostability correlate with its crystal packing?

  • Methodological Answer : SCXRD data reveal that tight packing via π-π stacking (3.5–4.0 Å between aromatic planes) and hydrogen bonding reduces molecular mobility, enhancing photostability. Accelerated aging under UV light (λ = 254 nm) with periodic HPLC analysis quantifies degradation rates. Derivatives with looser packing (e.g., larger dihedral angles between rings) show faster decomposition .

Data Contradiction Analysis

Q. Why do similar compounds exhibit varying biological activities despite structural homology?

  • Methodological Answer : Subtle differences in substituent electronic profiles (e.g., -F vs. -Cl) alter solubility and target binding. For example, fluorinated analogs may exhibit higher logP values, enhancing membrane permeability. Validate via comparative molecular docking (e.g., AutoDock Vina) against target proteins and in vitro assays (e.g., enzyme inhibition) .

Q. How to address discrepancies in reported melting points for this compound class?

  • Methodological Answer : Polymorphism and solvate formation (e.g., ethyl acetate vs. DMF solvates) can cause melting point variations. Use differential scanning calorimetry (DSC) to identify polymorphic transitions and SCXRD to confirm lattice differences. Recrystallization from multiple solvents (e.g., ethanol, acetonitrile) isolates stable forms .

Tables for Key Data

Property Typical Range/Value Method Reference
Melting Point427–428 KRecrystallization (EtOAc)
Dihedral Angle (Thiazolo-Pyrimidine vs. Phenyl)80.94°SCXRD
C=O IR Stretch1650–1700 cm⁻¹FT-IR
Reaction Yield78%Reflux (AcOH/Ac₂O)

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